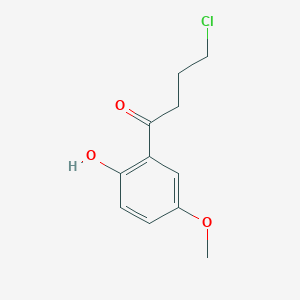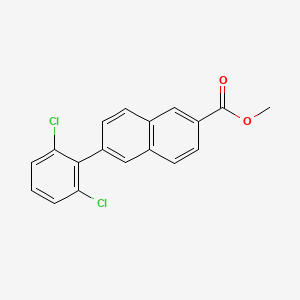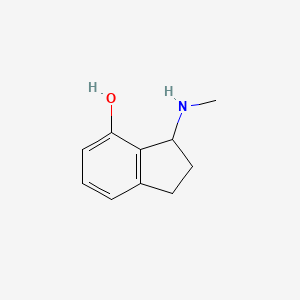
3-Methylamino-4-indanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methylamino-4-indanol is an organic compound that belongs to the class of indoles, which are heterocyclic aromatic organic compounds Indoles are significant due to their presence in many natural products and pharmaceuticals The structure of this compound consists of an indole ring substituted with a methylamino group at the third position and a hydroxyl group at the fourth position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylamino-4-indanol typically involves the methylamination of 2,4-dichloronitrobenzene using methanol as a solvent. This reaction produces 3-methylamino-4-nitrochlorobenzene, which then undergoes nucleophilic substitution with a sodium hydroxide solution of ethylene glycol to yield crude this compound. The final product is obtained through recrystallization to achieve high purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The use of conventional equipment, readily available raw materials, and cost-effective solvents like methanol ensures high yield and low production costs .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Methylamino-4-indanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group in intermediates can be reduced to amines.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Sodium hydroxide (NaOH) and other bases are used for nucleophilic substitution reactions.
Major Products:
Oxidation: Produces ketones or aldehydes.
Reduction: Produces primary or secondary amines.
Substitution: Produces various substituted indole derivatives.
Wissenschaftliche Forschungsanwendungen
3-Methylamino-4-indanol has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 3-Methylamino-4-indanol involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist at various receptor sites, influencing cellular signaling pathways. For example, it may interact with neurotransmitter receptors, modulating their activity and affecting neurological functions .
Vergleich Mit ähnlichen Verbindungen
Indole: The parent compound of 3-Methylamino-4-indanol, widely studied for its biological activities.
3-Methylindole: Similar structure but lacks the hydroxyl group, leading to different chemical properties.
4-Hydroxyindole: Similar structure but lacks the methylamino group, affecting its reactivity and applications.
Uniqueness: this compound is unique due to the presence of both the methylamino and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C10H13NO |
|---|---|
Molekulargewicht |
163.22 g/mol |
IUPAC-Name |
3-(methylamino)-2,3-dihydro-1H-inden-4-ol |
InChI |
InChI=1S/C10H13NO/c1-11-8-6-5-7-3-2-4-9(12)10(7)8/h2-4,8,11-12H,5-6H2,1H3 |
InChI-Schlüssel |
IQKACIYAXCLCEN-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1CCC2=C1C(=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[5-Bromo-1-(4-bromophenyl)pyrazol-4-yl]methanol](/img/structure/B13884935.png)
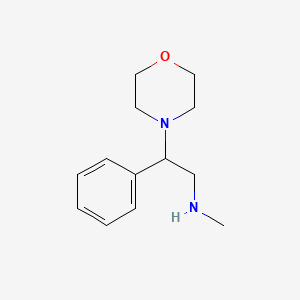
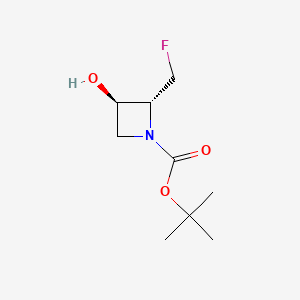
![7-Bromo-5-methyl-2-(piperidin-1-ylmethyl)thieno[3,2-c]pyridin-4-one](/img/structure/B13884952.png)
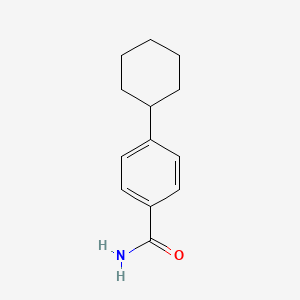
![4-[4-(1-Methylpiperidin-4-yl)piperazin-1-yl]aniline](/img/structure/B13884960.png)
![N-[5-chloro-2-(chloromethyl)phenyl]acetamide](/img/structure/B13884966.png)
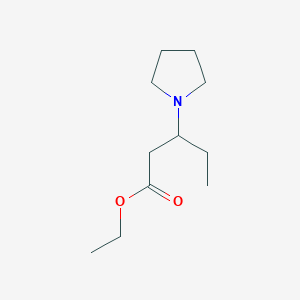
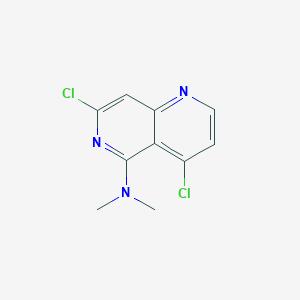
![2-[(2,5-Dimethyl-4-nitrophenyl)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B13884989.png)

